N-(1,2-oxazol-3-yl)-N'-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2-oxazol-3-yl)-N'-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide is a complex organic compound that features a unique combination of isoxazole, thiophene, and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-oxazol-3-yl)-N'-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. One common approach is the condensation of isoxazole derivatives with thiophene and furan-containing intermediates under controlled conditions. The reaction conditions often include the use of catalysts such as copper (I) and solvents like ethyl acetate and hexane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1,2-oxazol-3-yl)-N'-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoxazole ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxalamide derivatives with additional oxygen functionalities, while reduction may produce simpler amide compounds .
Scientific Research Applications
N-(1,2-oxazol-3-yl)-N'-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It can be used in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound’s interactions with various biological targets make it a valuable tool in studying cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-(1,2-oxazol-3-yl)-N'-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s unique structure allows it to modulate these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- (5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate
Uniqueness
N-(1,2-oxazol-3-yl)-N'-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide stands out due to its unique combination of isoxazole, thiophene, and furan rings. This structural arrangement provides distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c18-13(14(19)16-12-5-6-20-17-12)15-8-9-3-4-10(21-9)11-2-1-7-22-11/h1-7H,8H2,(H,15,18)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJXJCWMXDBZNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C(=O)NC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.